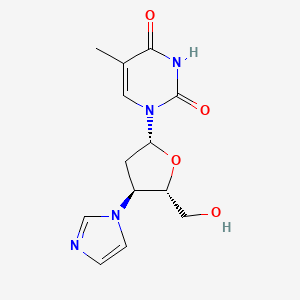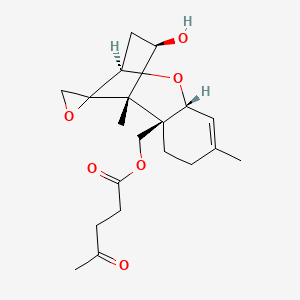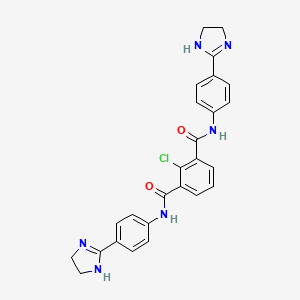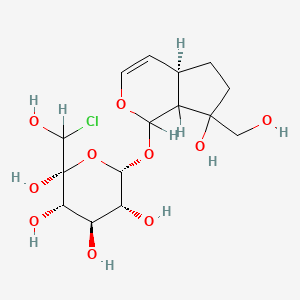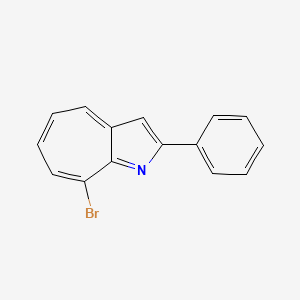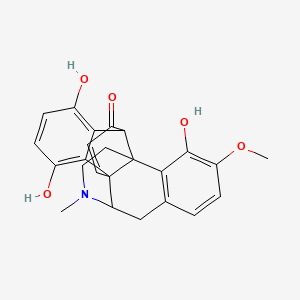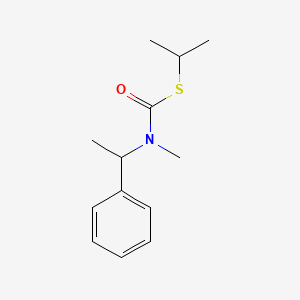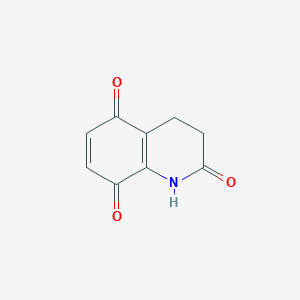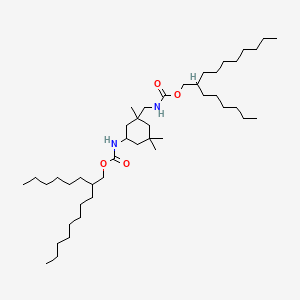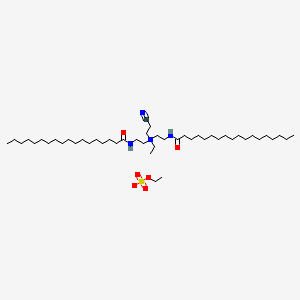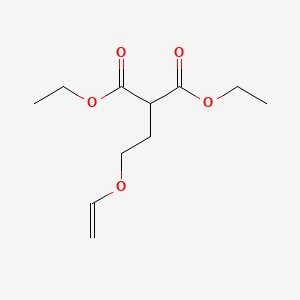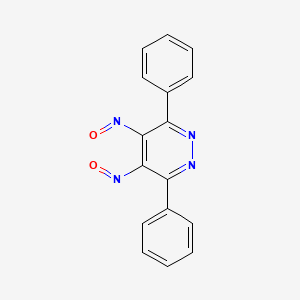
4,5-Dinitroso-3,6-diphenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dinitroso-3,6-diphenylpyridazine is an organic compound with the molecular formula C16H10N4O2 It is characterized by the presence of two nitroso groups attached to a pyridazine ring, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroso-3,6-diphenylpyridazine typically involves the nitration of 3,6-diphenylpyridazine. The process can be summarized as follows:
Starting Material: 3,6-Diphenylpyridazine.
Nitration: The compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 4 and 5 positions of the pyridazine ring.
Reduction: The nitro groups are then reduced to nitroso groups using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
4,5-Dinitroso-3,6-diphenylpyridazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable nitroso groups.
Mechanism of Action
The mechanism by which 4,5-Dinitroso-3,6-diphenylpyridazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparison with Similar Compounds
4,5-Dinitroso-3,6-dimethylpyridazine: Similar structure but with methyl groups instead of phenyl groups.
4,5-Dinitroso-3,6-diphenylpyrimidine: Pyrimidine ring instead of pyridazine.
4,5-Dinitroso-3,6-diphenylpyrazine: Pyrazine ring instead of pyridazine.
Uniqueness: 4,5-Dinitroso-3,6-diphenylpyridazine is unique due to the presence of both nitroso and phenyl groups on a pyridazine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
6624-54-0 |
|---|---|
Molecular Formula |
C16H10N4O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
4,5-dinitroso-3,6-diphenylpyridazine |
InChI |
InChI=1S/C16H10N4O2/c21-19-15-13(11-7-3-1-4-8-11)17-18-14(16(15)20-22)12-9-5-2-6-10-12/h1-10H |
InChI Key |
ITOFUZXGSRJQHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2N=O)N=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


